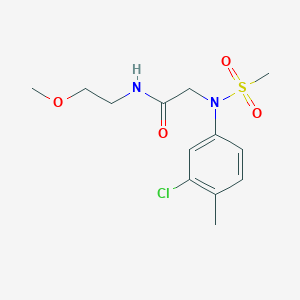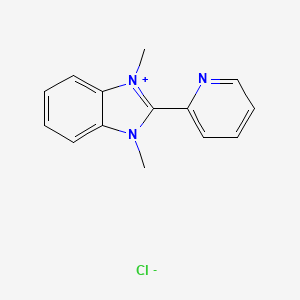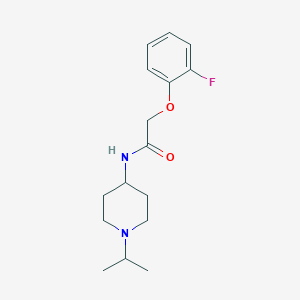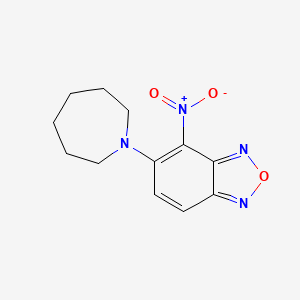
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide, also known as CEM-102, is a novel antibiotic compound that belongs to the class of pleuromutilin antibiotics. It was first discovered by Cempra Pharmaceuticals and is currently in clinical trials for the treatment of bacterial infections.
Mechanism of Action
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide works by inhibiting bacterial protein synthesis through binding to the peptidyl transferase center of the 50S ribosomal subunit. This prevents the formation of peptide bonds and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. It has also been found to have good pharmacokinetic properties, including high tissue penetration and a long half-life, which make it a promising candidate for clinical use.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide is its broad-spectrum activity against various bacterial pathogens. It also has a low potential for resistance development due to its unique mechanism of action. However, one limitation is that it may not be effective against all bacterial strains, and further studies are needed to determine its efficacy in different clinical settings.
Future Directions
There are several future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide, including:
1. Clinical trials to evaluate its efficacy and safety in the treatment of various bacterial infections
2. Studies to determine its potential for combination therapy with other antibiotics
3. Investigation of its mechanism of action and potential for resistance development
4. Development of new formulations for improved delivery and efficacy.
In conclusion, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide is a promising antibiotic compound with broad-spectrum activity and low potential for resistance development. Further research is needed to fully understand its efficacy and safety in clinical settings and to explore its potential for combination therapy and new formulations.
Synthesis Methods
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid with 2-oxo-2H-chromene-3-carboxylic acid followed by the addition of an amine group to form the final compound.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-oxo-2H-chromene-3-carboxamide has shown promising results in the treatment of various bacterial infections, including community-acquired pneumonia, skin and soft tissue infections, and sexually transmitted infections. It has also demonstrated potent activity against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-3-12-10(2)24-17(14(12)9-19)20-16(21)13-8-11-6-4-5-7-15(11)23-18(13)22/h4-8H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTMXZUHERCNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-bromo-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5035371.png)
![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)


![3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B5035389.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)


![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
